molecular formula C10H14FNO B1306351 3-(2-Fluoro-benzylamino)-propan-1-ol CAS No. 436087-21-7

3-(2-Fluoro-benzylamino)-propan-1-ol

Cat. No.: B1306351
CAS No.: 436087-21-7
M. Wt: 183.22 g/mol
InChI Key: NAZITGRUQAOIKU-UHFFFAOYSA-N
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Description

3-(2-Fluoro-benzylamino)-propan-1-ol is an organic compound that features a benzylamine moiety substituted with a fluorine atom at the ortho position and a propanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluoro-benzylamino)-propan-1-ol typically involves the reaction of 2-fluorobenzylamine with an appropriate propanol derivative. One common method is the reductive amination of 2-fluorobenzaldehyde with 3-aminopropanol in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluoro-benzylamino)-propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of 3-(2-Fluoro-benzylamino)-propanone.

    Reduction: Formation of 3-(2-Fluoro-benzylamino)-propan-1-amine.

    Substitution: Formation of various substituted benzylamine derivatives.

Scientific Research Applications

3-(2-Fluoro-benzylamino)-propan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(2-Fluoro-benzylamino)-propan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong electrostatic interactions. Additionally, the benzylamine moiety can participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-benzylamine: Lacks the propanol group but shares the benzylamine and fluorine substitution.

    3-(2-Chloro-benzylamino)-propan-1-ol: Similar structure but with a chlorine atom instead of fluorine.

    3-(2-Fluoro-phenylamino)-propan-1-ol: Similar structure but with a phenylamino group instead of benzylamino.

Uniqueness

3-(2-Fluoro-benzylamino)-propan-1-ol is unique due to the presence of both the fluorine atom and the propanol group, which can enhance its chemical reactivity and biological activity. The fluorine atom can increase the compound’s stability and lipophilicity, while the propanol group can provide additional functionalization opportunities.

Properties

IUPAC Name

3-[(2-fluorophenyl)methylamino]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO/c11-10-5-2-1-4-9(10)8-12-6-3-7-13/h1-2,4-5,12-13H,3,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAZITGRUQAOIKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNCCCO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50389973
Record name 3-(2-Fluoro-benzylamino)-propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50389973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436087-21-7
Record name 3-[[(2-Fluorophenyl)methyl]amino]-1-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=436087-21-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Fluoro-benzylamino)-propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50389973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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